molecular formula C13H15BrN4O2S B10797601 Ethyl 4-(6-bromothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate

Ethyl 4-(6-bromothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B10797601
M. Wt: 371.26 g/mol
InChI Key: CYIWXVDAQGXRCL-UHFFFAOYSA-N
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Description

OSM-S-445 is a compound that belongs to the class of aminothieno pyrimidine benzene sulfonamides. It has shown significant potential in scientific research, particularly in the field of antimalarial drug development. This compound is part of the Open Source Malaria (OSM) project, which aims to discover and develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-445 typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

OSM-S-445 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Various substitution reactions can occur at the amino or sulfonamide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of OSM-S-445.

Scientific Research Applications

OSM-S-445 has several scientific research applications:

Mechanism of Action

The mechanism of action of OSM-S-445 involves the inhibition of the Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-445 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the parasite’s death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-445 is unique due to its specific structural features and its potent activity against Plasmodium falciparum. Its ability to form a covalent adduct with the target enzyme distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H15BrN4O2S

Molecular Weight

371.26 g/mol

IUPAC Name

ethyl 4-(6-bromothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H15BrN4O2S/c1-2-20-13(19)18-5-3-17(4-6-18)12-11-9(15-8-16-12)7-10(14)21-11/h7-8H,2-6H2,1H3

InChI Key

CYIWXVDAQGXRCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2SC(=C3)Br

Origin of Product

United States

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